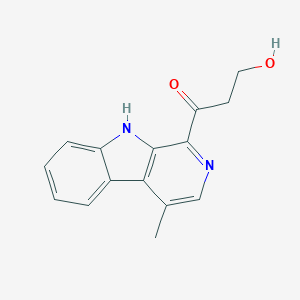![molecular formula C9H9NO B116901 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one CAS No. 147646-27-3](/img/structure/B116901.png)
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one, also known as 3-Methyl-7-oxo-5,6,7,8-tetrahydrocyclopenta[c]pyridine or Meclofenoxate, is a nootropic drug that is widely used in scientific research. Meclofenoxate was first synthesized in the 1950s and has since been extensively studied for its cognitive-enhancing effects.
Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
Hybrid catalysts play a crucial role in synthesizing complex heterocyclic scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, which are key precursors for medicinal and pharmaceutical applications. These scaffolds have broad synthetic applications and bioavailability. The development of these cores is challenging due to their structural complexity. Diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed in one-pot multicomponent reactions to develop substituted derivatives of these scaffolds, showcasing the importance of innovative catalytic approaches in the synthesis of medicinally relevant molecules (Parmar, Vala, & Patel, 2023).
Pyrrolidine in Drug Discovery
Pyrrolidine rings and their derivatives, including pyrrolizines and pyrrolidine-2-one, are extensively used in medicinal chemistry to develop treatments for human diseases. The saturated scaffold of pyrrolidine allows efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, leading to a variety of bioactive molecules with target selectivity. This review highlights the importance of pyrrolidine and its derivatives in designing new compounds with diverse biological profiles, underscoring the versatility of heterocyclic compounds in drug discovery (Li Petri et al., 2021).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, are crucial in organic synthesis, catalysis, and drug development due to their versatile synthetic intermediates and biological importance. These compounds have shown significant functionalities, especially in metal complexes formation, asymmetric catalysis, and medicinal applications. The review focuses on the synthesis, catalysis, and potential drug applications of heterocyclic N-oxide derivatives, highlighting their importance in advanced chemistry and pharmaceutical research (Li et al., 2019).
Antiviral Activities of Pyridine Derivatives
Pyridine derivatives exhibit a broad range of biological activities, including antiviral properties against various viruses such as HIV, HCV, HBV, RSV, and CMV. The structure-activity relationship and action mechanisms of these derivatives have been explored, showing that pyridine scaffolds can inhibit viral replication through different mechanisms. This review classifies pyridine derivatives based on their structures and discusses their potential as antiviral agents, emphasizing the need for further investigations in this field (Alizadeh & Ebrahimzadeh, 2021).
Eigenschaften
IUPAC Name |
3-methyl-5,6-dihydrocyclopenta[c]pyridin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-2-3-9(11)8(7)5-10-6/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYPORJJFWIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

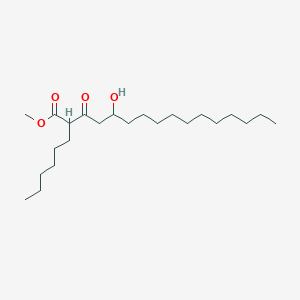

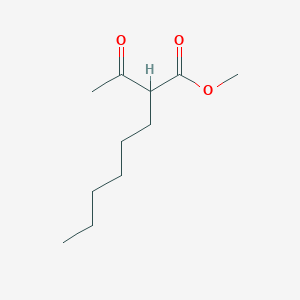
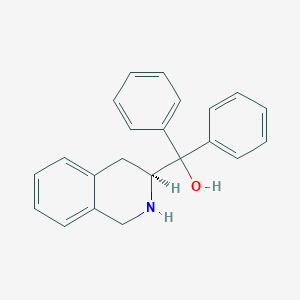

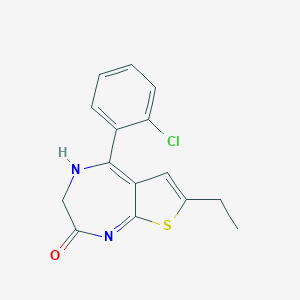
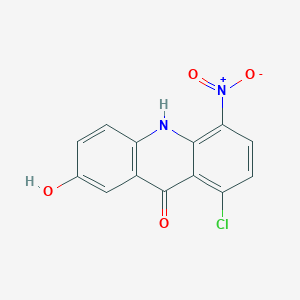
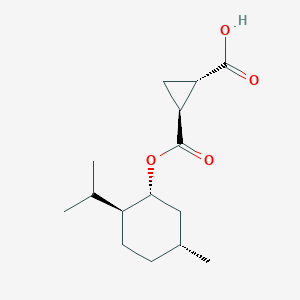
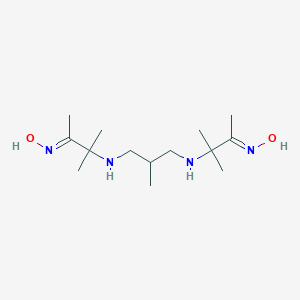
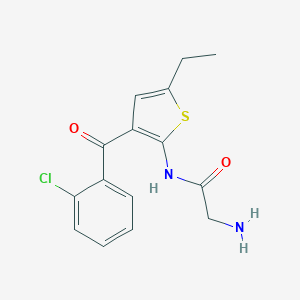
![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)
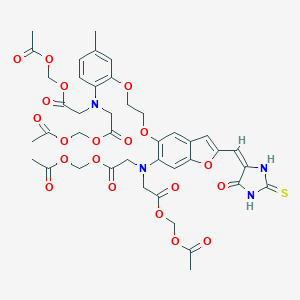
![5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B116849.png)
